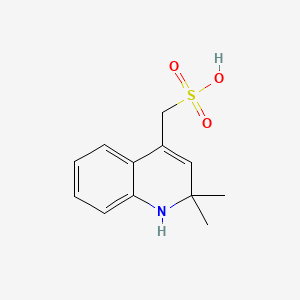![molecular formula C27H26N2O B12885884 N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-71-4](/img/structure/B12885884.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group, which is known for its role in forming hydrogen bonds and enhancing the solubility of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The resulting quinoline derivative is then subjected to further functionalization to introduce the phenyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in the industrial synthesis include aniline, glycerol, nitrobenzene, sulfuric acid, and various protecting groups to facilitate the selective functionalization of the quinoline core.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives
Applications De Recherche Scientifique
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The exact pathways involved depend on the specific biological activity being studied, but common targets include topoisomerases, kinases, and other enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline-4-carboxylic acid: This compound shares the quinoline core and carboxylic acid group but lacks the phenyl and carboxamide groups, resulting in different chemical properties and applications.
2-Phenylquinoline: This compound has a simpler structure with only a phenyl group attached to the quinoline core, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler quinoline derivatives.
Propriétés
Numéro CAS |
88067-71-4 |
|---|---|
Formule moléculaire |
C27H26N2O |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30) |
Clé InChI |
FZBAXQHXPIUPSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
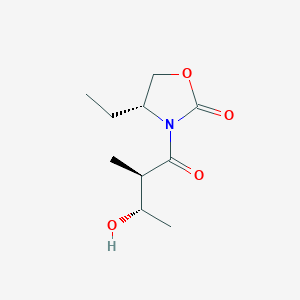

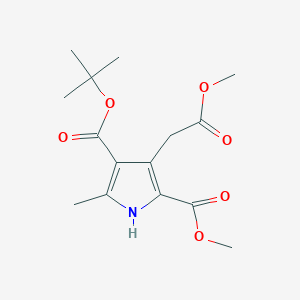
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

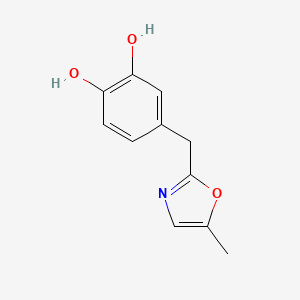

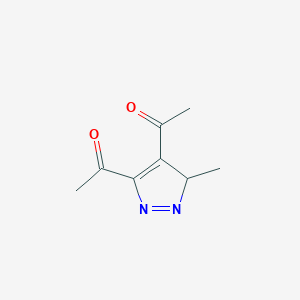
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
